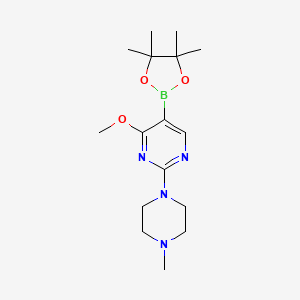
3,5-Diaminopyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diaminopyridine-2-carbaldehyde is a heterocyclic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two amino groups at the 3rd and 5th positions and an aldehyde group at the 2nd position on the pyridine ring. It is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diaminopyridine-2-carbaldehyde typically involves the nucleophilic substitution of halogenated pyridine derivatives followed by reduction reactions. One common method starts with 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine. The halogen in the pyridine ring is substituted by an amino group through nucleophilic substitution, and the nitro group is subsequently reduced to an amino group using reducing agents such as hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Diaminopyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in substitution reactions, forming Schiff bases when reacted with aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Aldehydes, ketones.
Major Products Formed:
Oxidation: 3,5-Diaminopyridine-2-carboxylic acid.
Reduction: 3,5-Diaminopyridine-2-methanol.
Substitution: Schiff bases.
Applications De Recherche Scientifique
3,5-Diaminopyridine-2-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,5-Diaminopyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways. For example, in biological systems, the compound can form Schiff bases with amino acids and proteins, potentially altering their function and activity. This interaction can lead to various physiological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
2,3-Diaminopyridine: Similar in structure but lacks the aldehyde group at the 2nd position.
3,4-Diaminopyridine: Similar in structure but has amino groups at the 3rd and 4th positions instead of the 3rd and 5th positions.
2,6-Diaminopyridine: Similar in structure but has amino groups at the 2nd and 6th positions
Uniqueness: 3,5-Diaminopyridine-2-carbaldehyde is unique due to the presence of both amino groups and an aldehyde group on the pyridine ring, which imparts distinct reactivity and potential for forming various derivatives. This structural uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C6H7N3O |
|---|---|
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
3,5-diaminopyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H7N3O/c7-4-1-5(8)6(3-10)9-2-4/h1-3H,7-8H2 |
Clé InChI |
JOBLGQPXZCTDDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1N)C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[(Tert-butoxycarbonyl)amino]-2-methyl-4-(methylthio)butanoic acid](/img/structure/B14853153.png)











![1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853239.png)

